2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol is a complex organic compound with significant implications in medicinal chemistry. It belongs to a class of compounds known as isoquinolines, which are characterized by their bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound has been studied for its potential pharmacological properties, including neuroprotective and anti-inflammatory effects.
This compound is classified under alkaloids, specifically within the erythrina alkaloids category. Erythrina alkaloids are derived from plants of the Erythrina genus and are known for their diverse biological activities. The molecular formula for 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol is C₁₉H₂₃NO₄, with a molecular weight of approximately 329.40 g/mol .
The synthesis of 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol can be achieved through various synthetic routes that typically involve the construction of the indole framework followed by methoxylation. One common method involves:
The reaction conditions must be carefully controlled to maintain stereochemistry and yield high purity products.
The structural representation of 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol reveals a complex arrangement of rings and substituents. The compound features:
The compound's canonical SMILES notation is COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)O)OC)C=C1
, which encodes its specific atomic connectivity .
2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol can undergo various chemical reactions typical for isoquinoline derivatives:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
Further research is necessary to clarify these mechanisms and validate their therapeutic potential.
Key physical and chemical properties of 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol include:
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃NO₄ |
Molecular Weight | 329.40 g/mol |
Exact Mass | 329.16270821 g/mol |
Topological Polar Surface Area | 51.20 Ų |
XlogP | 1.20 |
H-Bond Donor | 1 |
H-Bond Acceptor | 5 |
These properties indicate that the compound has moderate lipophilicity and potential for good bioavailability .
The potential applications of 2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol span various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: